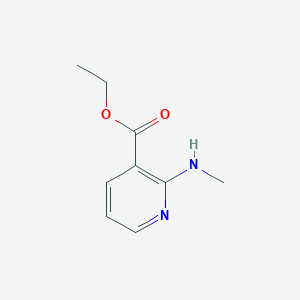
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazoles are important heterocyclic compounds exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Pyrazole is a five-membered heterocycle containing two nitrogen atoms and is extensively found as a core framework in a huge library of heterocyclic compounds .
Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis
Thiazole resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Mecanismo De Acción
Target of Action
The compound, N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide, is a novel compound that has been gaining immense attention in the scientific community. . Thiazoles, a key structural component of this compound, are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
, it’s plausible that this compound may influence a variety of biochemical pathways.
Result of Action
. Therefore, it’s plausible that this compound may have similar effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTX has several advantages for lab experiments, including its low toxicity and high solubility in aqueous solutions. However, PTX has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
PTX has shown great potential for use as a therapeutic agent, and several future directions for research can be identified. These include the investigation of PTX's potential use in combination with other drugs for the treatment of various diseases, the development of new synthetic routes for PTX that are more cost-effective and scalable, and the investigation of PTX's potential use in the treatment of viral infections. Additionally, further studies are needed to fully elucidate the mechanism of action of PTX and to identify its molecular targets.
Métodos De Síntesis
PTX can be synthesized using a multi-step process that involves the reaction of 2-aminothiazole with 2-bromo-1-(1H-pyrazol-1-yl)ethanone to form an intermediate compound. This intermediate is then reacted with 9H-xanthene-9-carboxylic acid to yield PTX. The synthesis of PTX has been optimized over the years, and various modifications to the reaction conditions have been reported to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
PTX has been extensively studied for its potential use as a therapeutic agent. Its anti-inflammatory properties have been investigated in the treatment of various inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and Crohn's disease. PTX has also been shown to possess anti-cancer properties, and several studies have reported its ability to inhibit the growth and proliferation of cancer cells. Additionally, PTX has been investigated for its anti-viral properties, and it has been shown to inhibit the replication of several viruses, including HIV and influenza.
Propiedades
IUPAC Name |
N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c27-21(23-12-10-15-14-29-22(25-15)26-13-5-11-24-26)20-16-6-1-3-8-18(16)28-19-9-4-2-7-17(19)20/h1-9,11,13-14,20H,10,12H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNYRQYZMYHFOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCC4=CSC(=N4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2793062.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2793063.png)
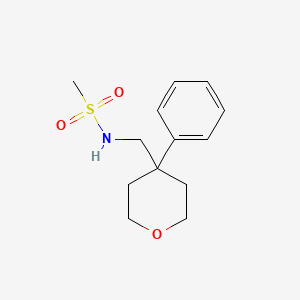
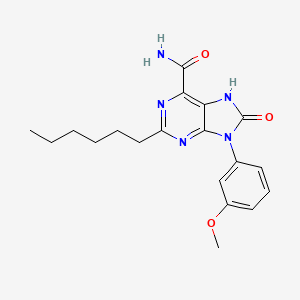
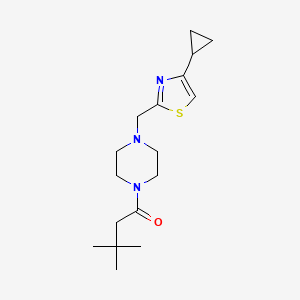
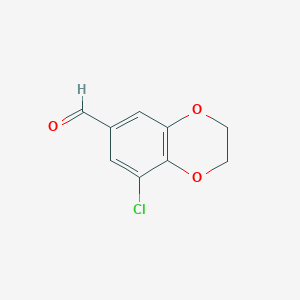
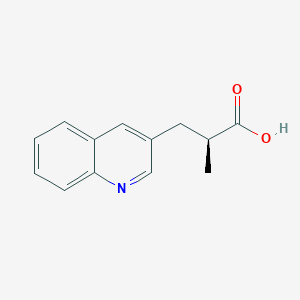
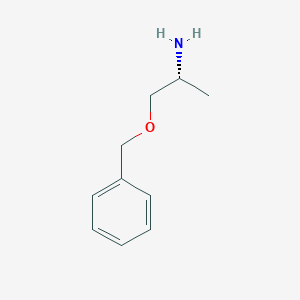
![N-(4-fluorobenzyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2793076.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(4-fluorobenzoyl)benzamide](/img/structure/B2793081.png)

![Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-1,6-naphthyridine-2-carboxylate](/img/structure/B2793083.png)
![Ethyl 3-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-3-yl)propanoate](/img/structure/B2793084.png)
